Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylicacid
Overview
Description
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is a chemical compound that belongs to the class of thiazolidine derivatives. It is characterized by the presence of a phenyl group attached to the thiazolidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Piperidine or other secondary amines are commonly used to remove the Fmoc group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amino group.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid
- Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
- Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid
- (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid
Uniqueness
Fmoc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid is unique due to the presence of the phenyl group attached to the thiazolidine ring, which can participate in various chemical reactions. This makes it a versatile compound in peptide synthesis and other research applications .
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)/t22-,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVZCIYXWWJGCS-WTQRLHSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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